Orteronel (TAK-700) is a non-steroidal, selective, and reversible inhibitor of the enzyme 17,20-lyase (CYP17A1) [, , , , ]. This enzyme plays a crucial role in the biosynthesis of androgens, hormones essential for the growth and proliferation of prostate cancer cells [, ].
Orteronel is classified as an androgen synthesis inhibitor []. Its primary function in scientific research involves studying its potential to suppress androgen production and consequently, inhibit the growth of hormone-dependent cancers, particularly prostate cancer [, , ].
Orteronel belongs to a class of medications known as androgen synthesis inhibitors. It specifically targets the cytochrome P450 enzyme CYP17A1, with a particular focus on its 17,20-lyase activity. The compound is developed by Millennium: The Takeda Oncology Company and has been evaluated in various clinical trials for its efficacy and safety in prostate cancer treatment .
The synthesis of orteronel involves several key steps that ensure the formation of its unique imidazole ring structure, which is integral to its function as an enzyme inhibitor. The synthetic route typically includes:
Throughout these processes, parameters such as temperature, pH, and reaction time are meticulously controlled to optimize yield and purity .
Orteronel's molecular formula is , and it features a complex structure characterized by:
The compound exhibits high selectivity for 17,20-lyase over other activities of CYP17A1, such as 17α-hydroxylase. This selectivity is crucial as it minimizes disruption to cortisol synthesis and reduces potential side effects associated with broader inhibition .
Orteronel primarily engages in reversible binding with CYP17A1, leading to inhibition of androgen synthesis. Key reactions include:
The pharmacokinetics of orteronel indicate high bioavailability upon oral administration, with peak plasma concentrations occurring approximately 6 hours post-dose .
Orteronel exerts its therapeutic effects by selectively inhibiting the 17,20-lyase activity of CYP17A1. This action leads to decreased levels of circulating androgens such as testosterone and dehydroepiandrosterone sulfate.
The mechanism can be summarized as follows:
Orteronel possesses several notable physical and chemical properties:
These properties influence its pharmacokinetic profile and bioavailability when administered orally .
Orteronel is primarily studied for its application in treating prostate cancer, particularly metastatic castration-resistant prostate cancer. Key applications include:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2